molecular formula C19H12Cl2N4O B10993725 2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10993725
M. Wt: 383.2 g/mol
InChI Key: RYPNSSVPFLQONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a chemical compound with a complex structure that includes two chlorine atoms, a pyridine ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Chlorination: The chlorination of the benzene ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated intermediate with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide
  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H12Cl2N4O/c20-12-3-5-14(15(21)8-12)19(26)23-13-4-6-16-17(9-13)25-18(24-16)11-2-1-7-22-10-11/h1-10H,(H,23,26)(H,24,25)

InChI Key

RYPNSSVPFLQONW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.